molecular formula C4H4F2N2O2 B14767931 2,3-Difluorofumaramide

2,3-Difluorofumaramide

Cat. No.: B14767931
M. Wt: 150.08 g/mol
InChI Key: IPEBJQWRFUWGMS-OWOJBTEDSA-N
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Description

2,3-Difluorofumaramide is an organic compound with the molecular formula C4H4F2N2O2 It is a derivative of fumaramide, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorofumaramide typically involves the fluorination of fumaramide. One common method is the reaction of fumaramide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorofumaramide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction could produce difluorinated amines .

Scientific Research Applications

2,3-Difluorofumaramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorofumaramide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluorofumaramide is unique due to its specific substitution pattern and the presence of both amide and fluorine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C4H4F2N2O2

Molecular Weight

150.08 g/mol

IUPAC Name

(E)-2,3-difluorobut-2-enediamide

InChI

InChI=1S/C4H4F2N2O2/c5-1(3(7)9)2(6)4(8)10/h(H2,7,9)(H2,8,10)/b2-1+

InChI Key

IPEBJQWRFUWGMS-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/C(=O)N)\F)(\C(=O)N)/F

Canonical SMILES

C(=C(C(=O)N)F)(C(=O)N)F

Origin of Product

United States

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